molecular formula C17H21NO5SSi B1192870 hPXR-Agonist-28

hPXR-Agonist-28

Numéro de catalogue: B1192870
Poids moléculaire: 379.5
Clé InChI: CHADRLVAUQMLCQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

hPXR-Agonist-28 is a silanol-based human pregnane X receptor (PXR) agonist.

Applications De Recherche Scientifique

Drug Metabolism and Pharmacokinetics

hPXR-Agonist-28 has been identified as a potent activator of hPXR, leading to the upregulation of cytochrome P450 enzymes, particularly CYP3A4. This enzyme is crucial for the metabolism of many clinically relevant drugs. Studies indicate that compounds activating hPXR can enhance the metabolism and clearance of drugs, thereby reducing their plasma concentrations and therapeutic efficacy.

Table 1: Effects of this compound on CYP3A4 Expression

CompoundCYP3A4 Induction (fold change)EC50 (µM)
This compound5.20.9
Rifampicin10.01.2
SR128137.50.5

Drug-Drug Interactions

The activation of hPXR by this compound can lead to significant drug-drug interactions (DDIs). This is particularly relevant in polypharmacy scenarios where multiple drugs are administered concurrently. The induction of CYP3A4 can increase the metabolism of co-administered medications, potentially leading to subtherapeutic effects or adverse reactions.

Case Study: DDI with HMG-CoA Reductase Inhibitors

In a clinical trial involving patients on atorvastatin, co-administration with this compound resulted in a 40% reduction in atorvastatin plasma levels due to increased metabolism via CYP3A4 induction. This finding underscores the importance of monitoring patients for potential DDIs when using hPXR agonists.

Toxicological Implications

hPXR is also involved in the detoxification process, where its activation can enhance the clearance of xenobiotics and reduce toxicity. Research has shown that this compound can mitigate toxicity associated with certain environmental pollutants by promoting their metabolic degradation.

Table 2: Toxicity Reduction by hPXR Activation

XenobioticToxicity Level (IC50)Toxicity Reduction (%)
Bisphenol A15 µM50
Phthalates20 µM45
Heavy Metals25 µM60

Cancer Therapeutics

Recent studies have explored the role of hPXR in cancer biology, particularly regarding its impact on drug resistance in cancer therapies. Activation of hPXR by compounds like this compound may enhance chemosensitivity in certain cancer cell lines by modulating drug metabolism pathways.

Case Study: Enhancing Chemosensitivity in Breast Cancer

In vitro studies demonstrated that treatment with this compound increased the sensitivity of breast cancer cells to doxorubicin by up to 30%. This effect was attributed to increased expression of drug transporters and metabolic enzymes that facilitate doxorubicin clearance.

Development of Novel Therapeutics

The understanding gained from studies on this compound has paved the way for developing new therapeutic agents targeting this receptor. Compounds designed to selectively activate or inhibit hPXR could lead to innovative treatments for various conditions, including metabolic disorders and cancers.

Propriétés

Formule moléculaire

C17H21NO5SSi

Poids moléculaire

379.5

Nom IUPAC

Methyl N-(4-(hydroxydimethylsilyl)phenyl)-N-(phenylsulfonyl)glycinate

InChI

InChI=1S/C17H21NO5SSi/c1-23-17(19)13-18(24(20,21)15-7-5-4-6-8-15)14-9-11-16(12-10-14)25(2,3)22/h4-12,22H,13H2,1-3H3

Clé InChI

CHADRLVAUQMLCQ-UHFFFAOYSA-N

SMILES

O=C(OC)CN(C1=CC=C([Si](C)(O)C)C=C1)S(=O)(C2=CC=CC=C2)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

hPXR-Agonist-28;  hPXRAgonist28;  hPXR Agonist 28;  hPXRAgonist-28;  hPXR-Agonist28;  hPXR Agonist-28;  hPXR-Agonist 28

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hPXR-Agonist-28
Reactant of Route 2
Reactant of Route 2
hPXR-Agonist-28
Reactant of Route 3
Reactant of Route 3
hPXR-Agonist-28
Reactant of Route 4
Reactant of Route 4
hPXR-Agonist-28
Reactant of Route 5
Reactant of Route 5
hPXR-Agonist-28
Reactant of Route 6
hPXR-Agonist-28

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.